

Molecular Profile & Basic Characteristics

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Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

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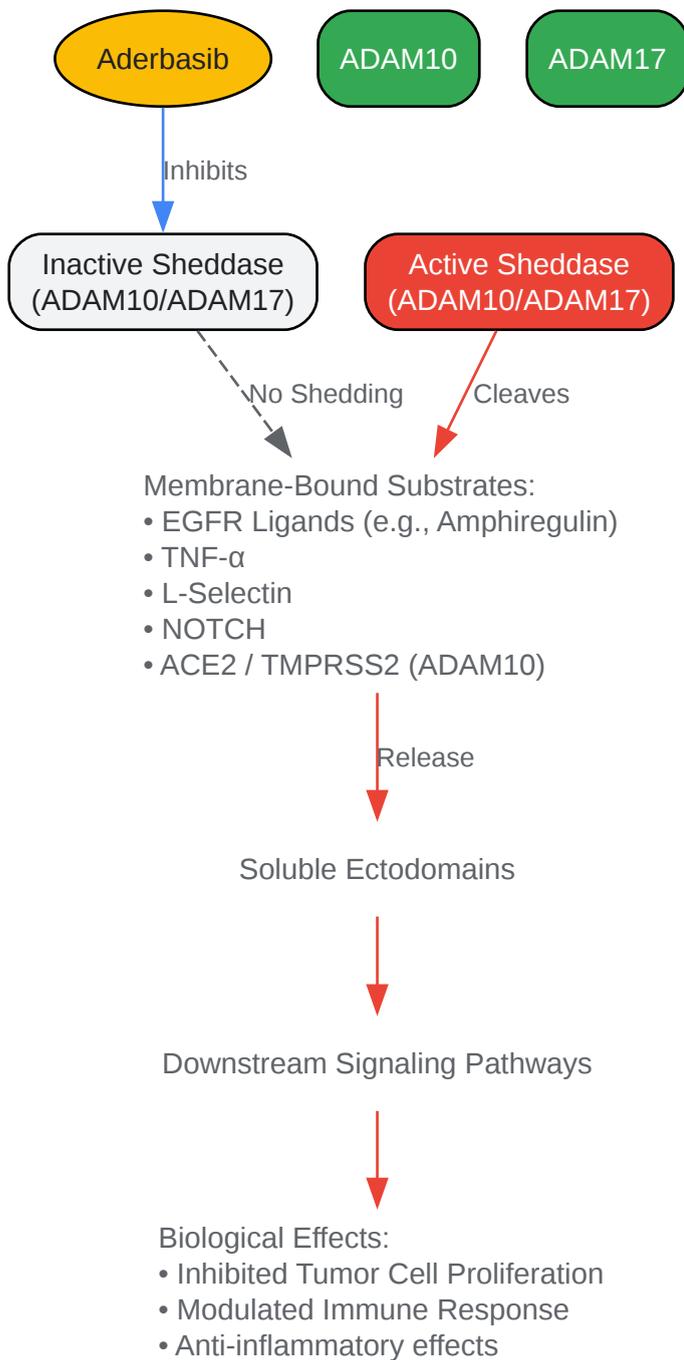
The table below summarizes the core molecular and physicochemical properties of **Aderbasib**.

Property	Description
CAS Number	791828-58-5 [1] [2]
Synonyms	INCB7839, INCB007839 [1] [2]
Molecular Formula	C ₂₁ H ₂₈ N ₄ O ₅ [1] [2]
Molecular Weight	416.47 g/mol [1] [2]
Purity	≥98% [1]
Appearance	White to light yellow solid powder [1] [2]
Solubility	~100 mg/mL in DMSO (~240.11 mM) [1] [2]

Mechanism of Action and Biological Activity

Aderbasib is a hydroxamate-based inhibitor designed to block the metalloproteinase activity of ADAM10 and ADAM17 [1] [2]. These enzymes are sheddases that cleave and release (shed) the ectodomains of various cell surface proteins [3] [1]. By inhibiting them, **Aderbasib** affects multiple signaling pathways.

- **Primary Targets:** Potently inhibits **ADAM10** and **ADAM17** [2].
- **Key Consequences:**
 - **Reduced EGFR Pathway Activation:** ADAM17 processes ligands for the Epidermal Growth Factor Receptor (EGFR) family. Inhibition can block activation through all four HER receptors [1].
 - **Reduced TNF- α Signaling:** ADAM17 is a primary TNF- α converting enzyme (TACE); inhibition reduces soluble TNF- α levels [1].
 - **Immunomodulation:** Prevents shedding of receptors like CD16 on NK cells, potentially enhancing antibody-dependent cellular cytotoxicity (ADCC) of therapeutics like rituximab [4].



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Aderbasib inhibits ADAM10/17, preventing release of soluble signaling factors and modulating downstream biological effects.

Quantitative Biological Data

The table below summarizes key experimental findings for **Aderbasib**.

Assay / Model	Findings / Outcome	Protocol & Conditions
In Vitro Shedding Assay	Inhibited interaction between ADAM17 and its substrate; concentration-dependent effect, with nearly complete inhibition at 100 µM [1].	Trypsinized PK15 cells; compound pre-treated for 0.5 hours [1].
In Vitro Antiviral Assay	Showed antiviral effect against CSFV pseudovirus at 100 µM and 1 mM in PK15 cells [1].	PK15 cells; compound pre-treated for 0.5 hours [1].

| **In Vivo Xenograft Model** | Robustly inhibited growth of pediatric glioblastoma orthotopic xenografts [1] [2]. | **Animal Model:** NSG mice. **Dose:** 50 mg/kg. **Route:** Intraperitoneal (i.p.) injection. **Dosing Regimen:** 5 days per week for 2 weeks. **Vehicle:** 2% DMSO, 2% Tween 80, 48% PEG300, 48% water [1] [2]. |

Experimental Protocols

In Vitro Cell-Based Shedding/Antiviral Assay

This protocol is adapted from studies on CSFV pseudovirus [1].

- **Cell Line:** PK15 cells.
- **Compound Preparation:** Prepare **Aderbasib** stock solution in DMSO. Dilute to working concentrations (e.g., 10-1000 µM) in cell culture medium.
- **Pre-treatment:** Treat cells with **Aderbasib** for **30 minutes (0.5 h)** before assay.
- **Stimulation/Infection:** Introduce the stimulus (e.g., specific substrate) or challenge with pseudovirus.
- **Analysis:** Measure the desired endpoint, such as substrate binding via a specific assay or viral infection rate.

In Vivo Efficacy Study in Xenograft Models

This protocol is based on the pediatric glioblastoma model [1] [2].

- **Animal Model:** NSG mice with established SU-pcGBM2 orthotopic xenografts.

- **Dosing Formulation:**
 - **Aderbasib:** Prepare in a vehicle of **2% DMSO, 2% Tween 80, 48% PEG300, 48% water.**
 - Note: This is one reported formulation; optimization may be required for different models or administration routes [1].
- **Dosing Regimen:**
 - **Route:** Intraperitoneal (i.p.) injection.
 - **Dose:** **50 mg/kg.**
 - **Schedule:** Administer **5 days per week**, starting at a predefined time point (e.g., week 4 post-implantation), for a duration of **2 weeks.**
- **Endpoint Analysis:** Measure tumor growth/volume compared to control groups.

Clinical Development and Potential

Aderbasib has been investigated in clinical trials for several cancer types, though its development for some indications has been halted.

Indication	Development Status / Key Findings
Metastatic Breast Cancer (HER2+)	Previously investigated; clinical development terminated in 2011 [1]. Showed promising activity in heavily pretreated patients [1].
Diffuse Large B-Cell Non-Hodgkin Lymphoma	Investigated in clinical trials in combination with rituximab [4]. The rationale is to enhance NK cell-mediated ADCC by preventing CD16 shedding [4].

Conclusion

Aderbasib is a well-characterized dual inhibitor of ADAM10 and ADAM17. Its broad mechanism of action, impacting growth factor and immune signaling, made it a candidate for cancer therapy. While its clinical development for major indications has been discontinued, it remains a valuable research tool for studying sheddase function.

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References

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